

Avutometinib defactinib dosing schedule 3 weeks on 1 week off

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Compound Focus: Avutometinib

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Clinical Dosing Protocol

The recommended phase 2 dose and schedule for a 28-day cycle is as follows [1]:

Parameter	Avutometinib	Defactinib
Dose	3.2 mg	200 mg
Frequency	Once daily, twice per week (e.g., Monday & Thursday)	Twice daily, every day
Schedule in a 28-day cycle	3 weeks on, 1 week off	3 weeks on, 1 week off
Route	Oral	Oral

Key Notes on Administration:

- Intermittent Avutometinib Dosing:** The twice-weekly dosing of **avutometinib** is a key feature developed to improve tolerability while maintaining efficacy. This differs from the continuous daily dosing used for defactinib [1].

- **Food Effect: Avutometinib** can be taken with or without food. Administration with a high-fat meal does not significantly affect its overall absorption (AUC), though it may slightly lower the peak concentration (C_{max}) [2].
- **Treatment Cycle:** The "3 weeks on, 1 week off" schedule applies to both drugs simultaneously. Patients take both medications according to their respective frequencies for 21 days, followed by a 7-day treatment-free period before starting the next cycle [1].

Safety and Tolerability Profile

Understanding the adverse event profile is crucial for patient management and protocol adherence. The most common treatment-related adverse events from the FRAME trial are summarized below [1]:

Adverse Event	All Grades (%)	Grade 3-4 (%)
Rash	90%	8%
Creatine Phosphokinase (CPK) Elevation	56%	9%
Aspartate Aminotransferase (AST) Elevation	43%	1%
Hyperbilirubinemia	38%	2%
Diarrhea	38%	1%

Management Considerations:

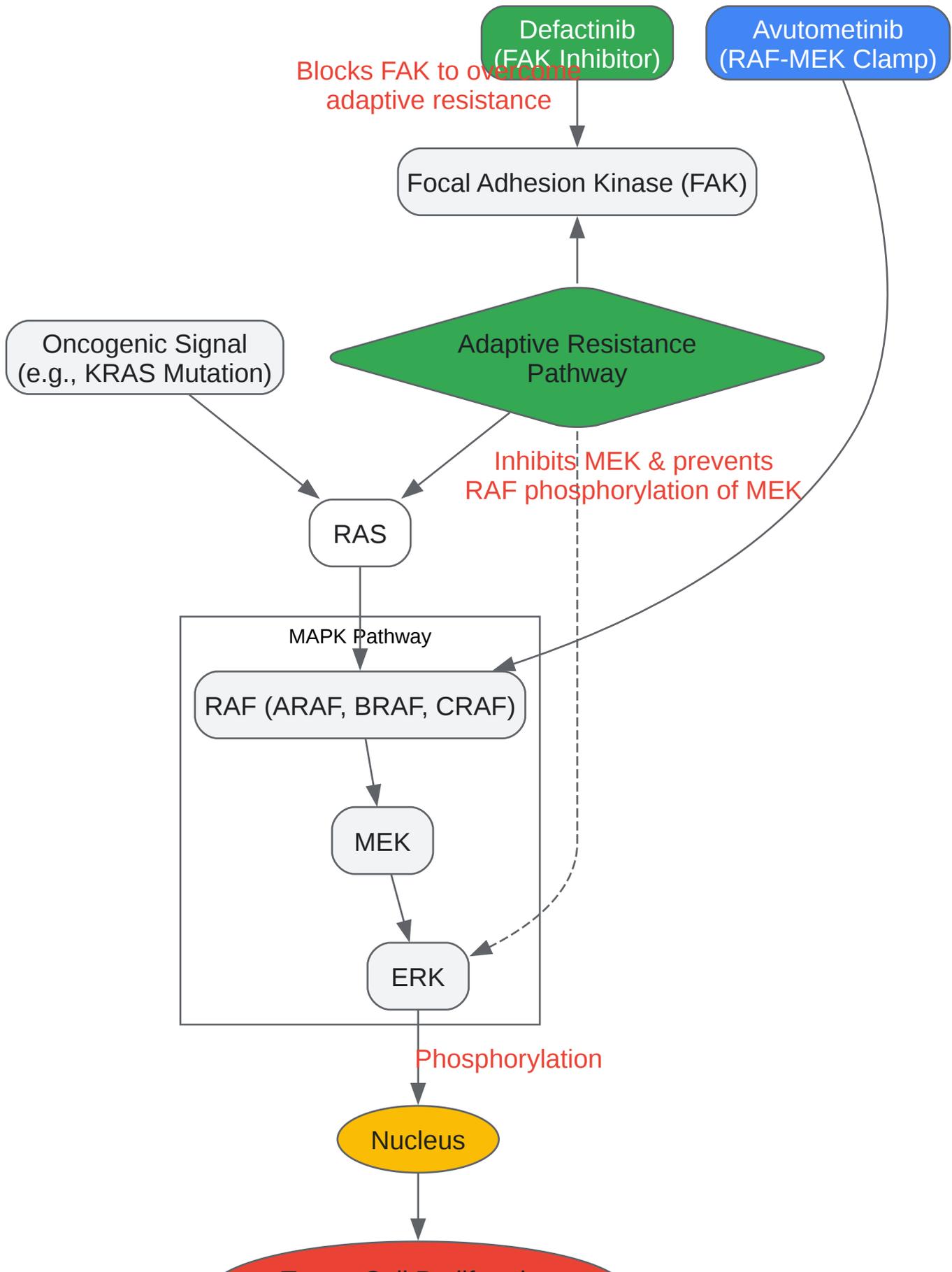
- The dose-limiting toxicities observed during dose escalation were primarily **grade 2 rash** and other chronic low-grade toxicities, leading to the selection of the lower, recommended phase 2 dose for long-term treatment [1].
- In the RAMP 201 trial, the most frequent grade 3 or higher treatment-related adverse events were CPK elevation (24%), diarrhea (8%), and anemia (5%). Approximately 10% of patients discontinued treatment due to adverse events [3].

Scientific and Mechanistic Rationale

The biological rationale for this combination and its specific dosing schedule is rooted in overcoming the plasticity of intracellular signaling pathways.

Pathway Inhibition Logic

The following diagram illustrates the synergistic mechanism of action of **avutometinib** and defactinib.



Tumor Cell Proliferation & Survival

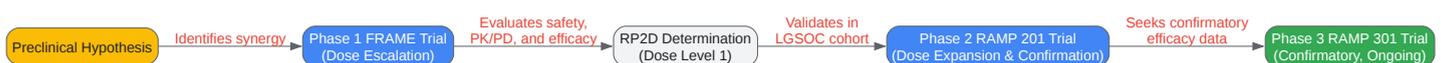
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Mechanism of Action Explained:

- **Avutometinib (RAF/MEK Clamp):** This agent has a unique dual function. It not only inhibits MEK kinase activity but also acts as a "clamp," inducing the formation of inactive complexes between MEK and RAF proteins (ARAF, BRAF, CRAF). This prevents RAF from phosphorylating and re-activating MEK, leading to more complete and durable suppression of the MAPK pathway compared to MEK-only inhibitors [1] [4].
- **Defactinib (FAK Inhibitor):** Inhibition of the MAPK pathway can trigger an adaptive resistance mechanism mediated by Focal Adhesion Kinase (FAK) activation [5]. Defactinib blocks this FAK-mediated escape route, thereby enhancing the antitumor effect of **avutometinib** and helping to overcome resistance [1].

Clinical Development Workflow

The journey from hypothesis to the established clinical protocol is outlined below.



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Trial Context:

- The **FRAME trial (NCT03875820)** was the first-in-human study that established the recommended phase 2 dose (RP2D) and the "3 weeks on, 1 week off" schedule. It demonstrated promising efficacy, particularly in LGSOC, with an objective response rate (ORR) of 42.3% and a median progression-free survival (PFS) of 20.1 months in LGSOC patients [1] [6].
- The **RAMP 201 trial** confirmed the efficacy of this regimen in a larger cohort of 115 patients with recurrent LGSOC, reporting a confirmed ORR of 31% and a median PFS of 12.9 months across all patients. The response was more pronounced in patients with KRAS-mutant tumors (ORR 44%) [3].
- The **RAMP 301 trial (NCT06072781)** is an ongoing phase 3, randomized study comparing the combination against the investigator's choice of treatment in recurrent LGSOC, which is expected to provide confirmatory data [7].

Key Application Notes for Researchers

- **Target Population:** This dosing protocol is primarily validated in patients with **recurrent low-grade serous ovarian cancer (LGSOC)**, including both KRAS mutant and wild-type tumors [3]. Research is also exploring its utility in other MAPK-driven solid tumors [1] [5].
- **Dose Optimization History:** The FRAME trial tested higher doses (e.g., **avutometinib** 4.0 mg with defactinib 200 mg BID). However, chronic toxicities like rash led to the selection of the lower dose (**avutometinib** 3.2 mg) for the RP2D, emphasizing the importance of long-term tolerability for chronic therapy [1].
- **Pharmacokinetics (PK):** At the RP2D, the geometric mean AUC for **avutometinib** was 11,463 h·ng⁻¹·mL⁻¹ (CV 37%) and for defactinib was 2,099 h·ng⁻¹·mL⁻¹ (CV 102%). No obvious drug-drug interaction was noted between the two agents [1].
- **Pharmacodynamics (PD):** Tumor biopsies confirmed target engagement, showing reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) following treatment [1].

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